

# Inactivity of SGC6870N Against Protein Methyltransferases: A Technical Guide

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## Compound of Interest

Compound Name: SGC6870N

Cat. No.: B15588080

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## Introduction

**SGC6870N** is the (S)-enantiomer of SGC6870, a potent and selective allosteric inhibitor of Protein Arginine Methyltransferase 6 (PRMT6).[1][2] While SGC6870 shows significant inhibitory activity against PRMT6, **SGC6870N** is characterized by its complete lack of activity against this enzyme and a broad panel of other protein methyltransferases.[2] This profound stereochemical difference in activity makes **SGC6870N** an ideal negative control for studying the biological effects of PRMT6 inhibition by SGC6870, ensuring that observed effects are due to on-target inhibition rather than off-target activities or compound-specific artifacts. This guide provides an in-depth overview of the experimental data demonstrating **SGC6870N**'s inactivity, detailed protocols for relevant assays, and visual representations of the underlying concepts.

## Data Presentation: Inactivity Profile of SGC6870N

The selectivity of **SGC6870N** was rigorously evaluated against a diverse panel of 33 human methyltransferases, including 8 protein arginine methyltransferases (PRMTs), 21 protein lysine methyltransferases (PKMTs), 3 DNA methyltransferases (DNMTs), and 1 RNA methyltransferase. The compound was tested at concentrations of 1  $\mu$ M and 10  $\mu$ M. As

summarized in the tables below, **SGC6870N** exhibited no significant inhibitory activity against any of the methyltransferases tested, reinforcing its utility as a negative control.

**Table 1: Activity of SGC6870N against Protein Arginine Methyltransferases (PRMTs)**

Target	% Inhibition at 1 $\mu$ M SGC6870N	% Inhibition at 10 $\mu$ M SGC6870N
PRMT1	2 $\pm$ 2	1 $\pm$ 3
PRMT3	-2 $\pm$ 1	-1 $\pm$ 2
CARM1 (PRMT4)	0 $\pm$ 1	2 $\pm$ 2
PRMT5-MEP50	1 $\pm$ 1	3 $\pm$ 2
PRMT6	2 $\pm$ 2	4 $\pm$ 3
PRMT7	3 $\pm$ 1	5 $\pm$ 2
PRMT8	1 $\pm$ 2	0 $\pm$ 3
PRMT9	2 $\pm$ 1	4 $\pm$ 2

Data represents mean  $\pm$  standard deviation (n=3).

**Table 2: Activity of SGC6870N against Protein Lysine Methyltransferases (PKMTs)**

Target	% Inhibition at 1 $\mu$ M SGC6870N	% Inhibition at 10 $\mu$ M SGC6870N
ASH1L	1 $\pm$ 2	3 $\pm$ 3
DOT1L	0 $\pm$ 1	1 $\pm$ 2
EZH1	3 $\pm$ 2	5 $\pm$ 3
EZH2	2 $\pm$ 1	4 $\pm$ 2
G9a	1 $\pm$ 2	2 $\pm$ 3
GLP	0 $\pm$ 1	1 $\pm$ 2
MLL1	2 $\pm$ 2	3 $\pm$ 3
MLL4	1 $\pm$ 1	2 $\pm$ 2
NSD2	3 $\pm$ 2	4 $\pm$ 3
NSD3	2 $\pm$ 1	3 $\pm$ 2
PRDM2	1 $\pm$ 2	2 $\pm$ 3
SETD2	0 $\pm$ 1	1 $\pm$ 2
SETD7	2 $\pm$ 2	4 $\pm$ 3
SETD8	1 $\pm$ 1	3 $\pm$ 2
SETMAR	3 $\pm$ 2	5 $\pm$ 3
SMYD2	2 $\pm$ 1	4 $\pm$ 2
SMYD3	1 $\pm$ 2	2 $\pm$ 3
SUV39H1	0 $\pm$ 1	1 $\pm$ 2
SUV39H2	2 $\pm$ 2	3 $\pm$ 3
SUV420H1	1 $\pm$ 1	2 $\pm$ 2
SUV420H2	3 $\pm$ 2	4 $\pm$ 3

Data represents mean  $\pm$  standard deviation (n=3).

**Table 3: Activity of SGC6870N against DNA and RNA Methyltransferases**

Target	Class	% Inhibition at 1 $\mu$ M SGC6870N	% Inhibition at 10 $\mu$ M SGC6870N
DNMT1	DNMT	1 $\pm$ 2	3 $\pm$ 3
DNMT3A	DNMT	0 $\pm$ 1	2 $\pm$ 2
DNMT3B	DNMT	2 $\pm$ 2	4 $\pm$ 3
METTL3-METTL14	RNMT	1 $\pm$ 1	3 $\pm$ 2

Data represents mean  
 $\pm$  standard deviation  
(n=3).

## Experimental Protocols

The inactivity of **SGC6870N** was determined using a standard radiometric assay format, which is a robust and widely used method for measuring the activity of methyltransferases.

### Protocol: In Vitro Radiometric Methyltransferase Assay (Filter-Binding Method)

This protocol outlines the general procedure used for the high-throughput screening of **SGC6870N** against the panel of protein methyltransferases. Specific concentrations of enzymes and substrates are optimized for each target to ensure linear reaction kinetics.

#### 1. Reagents and Materials:

- Enzymes: Purified recombinant human methyltransferases.
- Substrates: Corresponding histone peptides or proteins (e.g., Histone H3 peptide for PRMT6).
- Methyl Donor: S-adenosyl-L-[methyl- $^3$ H]-methionine ( $^3$ H-SAM).

- Assay Buffer: Typically 50 mM Tris-HCl (pH 8.5), 5 mM MgCl<sub>2</sub>, 4 mM DTT.
- Test Compound: **SGC6870N** dissolved in DMSO.
- Stop Solution: 0.5% Phosphoric acid or trichloroacetic acid (TCA).
- Filter Plates: 96-well phosphocellulose or glass fiber filter plates.
- Scintillation Fluid: Liquid scintillant compatible with aqueous samples.
- Instrumentation: Liquid scintillation counter.

## 2. Assay Procedure:

- Compound Preparation: Serially dilute **SGC6870N** in DMSO to achieve the desired final assay concentrations (e.g., 1 μM and 10 μM). The final DMSO concentration in the assay should be kept constant, typically ≤1%.
- Reaction Mix Preparation: Prepare a master mix containing the assay buffer, the specific methyltransferase enzyme, and its corresponding substrate at optimized concentrations.
- Initiation of Reaction:
  - Dispense the test compound (**SGC6870N**) or vehicle control (DMSO) into the wells of a 96-well plate.
  - Add the enzyme/substrate master mix to each well.
  - Initiate the methyltransferase reaction by adding [<sup>3</sup>H]-SAM.
- Incubation: Incubate the reaction plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes). The incubation time is optimized to remain within the linear range of the enzymatic reaction.
- Reaction Termination and Substrate Capture:
  - Stop the reaction by adding an acidic stop solution.

- Transfer the reaction mixture to the wells of a filter plate. The positively charged filter matrix captures the radiolabeled peptide or protein substrate while the unreacted, negatively charged [<sup>3</sup>H]-SAM is washed away.
- Washing: Wash the filter plate multiple times with the stop solution or a wash buffer to remove all unbound [<sup>3</sup>H]-SAM.
- Detection:
  - Dry the filter plate completely.
  - Add scintillation fluid to each well.
  - Measure the incorporated radioactivity (counts per minute, CPM) using a liquid scintillation counter.

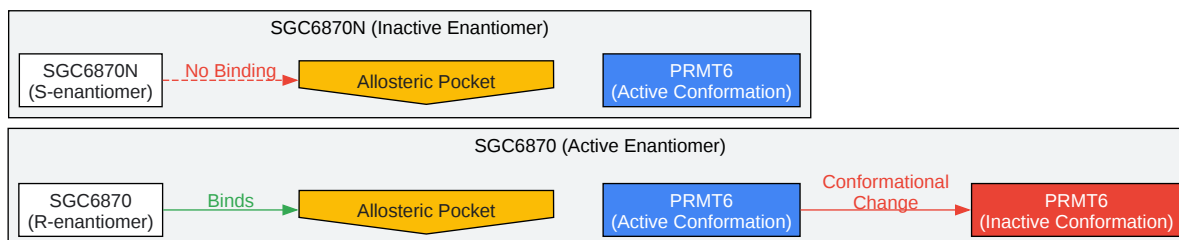
### 3. Data Analysis:

- Calculate the percent inhibition for each concentration of **SGC6870N** using the following formula: % Inhibition =  $100 * (1 - (\text{CPMSample} - \text{CPMBackground}) / (\text{CPMVehicle} - \text{CPMBackground}))$ 
  - CPMSample: CPM from wells containing **SGC6870N**.
  - CPMVehicle: CPM from wells containing only DMSO vehicle (represents 0% inhibition).
  - CPMBackground: CPM from wells with no enzyme (represents 100% inhibition).

## Mandatory Visualizations

### Stereoselectivity and PRMT6 Interaction

The profound difference in activity between SGC6870 and its enantiomer **SGC6870N** stems from the specific stereochemical requirements of the allosteric binding pocket on PRMT6. The active (R)-enantiomer, SGC6870, binds to a unique, induced allosteric pocket, leading to a conformational change that inhibits the enzyme's catalytic activity.<sup>[2]</sup> The (S)-enantiomer, **SGC6870N**, is unable to fit correctly into this pocket, and therefore cannot induce the conformational change required for inhibition.

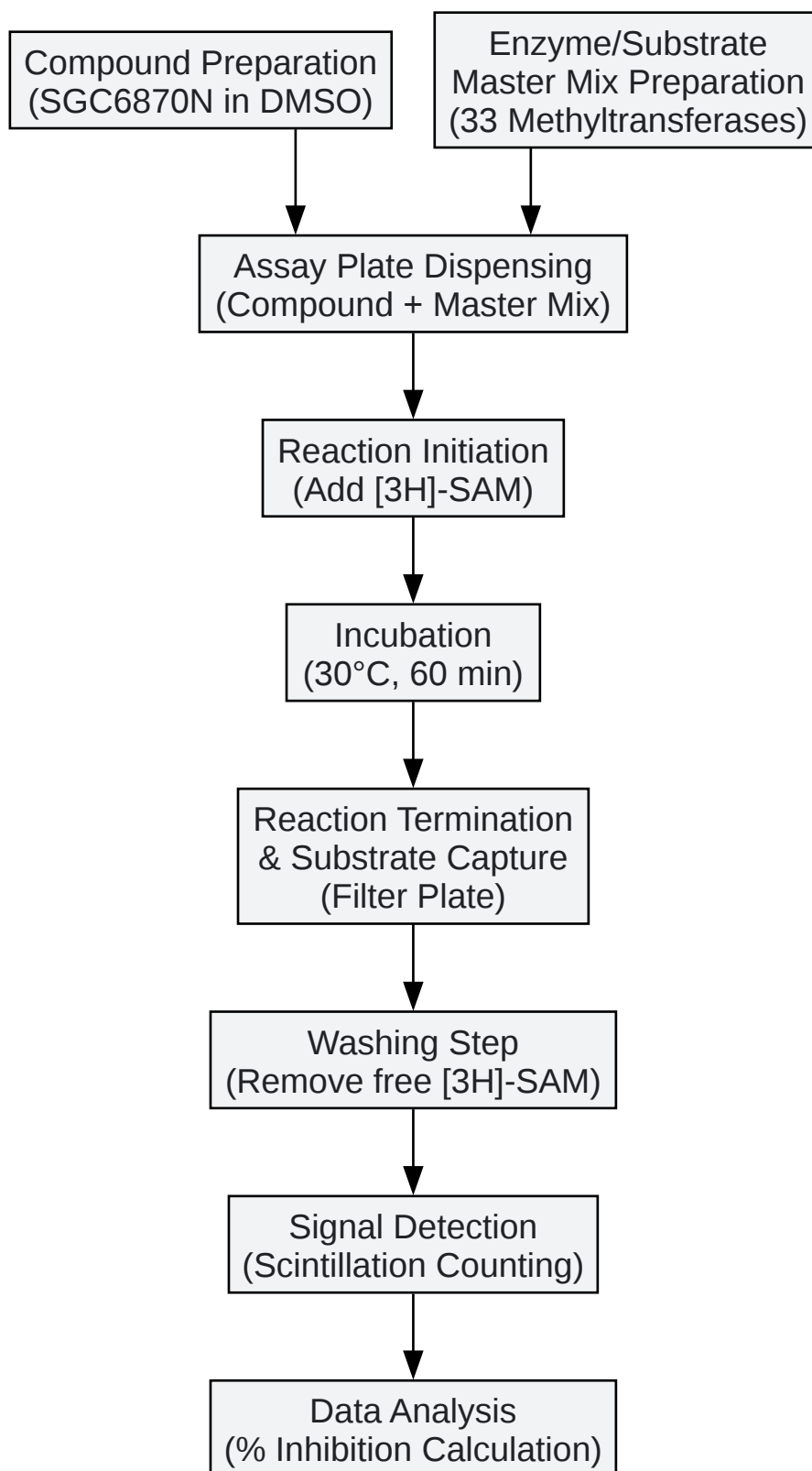


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Caption: SGC6870 vs. **SGC6870N** interaction with PRMT6.

## Experimental Workflow for Selectivity Profiling

The screening of **SGC6870N** against a large panel of methyltransferases follows a systematic and high-throughput workflow to ensure data quality and consistency.



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## References

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- 2. A First-in-Class, Highly Selective and Cell-Active Allosteric Inhibitor of Protein Arginine Methyltransferase 6 - PMC [pmc.ncbi.nlm.nih.gov]
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